molecular formula C13H22O2 B14262671 2-(3-Oxoheptyl)cyclohexan-1-one CAS No. 136764-03-9

2-(3-Oxoheptyl)cyclohexan-1-one

Cat. No.: B14262671
CAS No.: 136764-03-9
M. Wt: 210.31 g/mol
InChI Key: QPMKYESVLYTDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxoheptyl)cyclohexan-1-one: is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-oxoheptyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize 2-(3-oxoheptyl)cyclohexan-1-one involves the aldol condensation of cyclohexanone with heptanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the aldol product, which is then dehydrated to yield the desired compound.

  • Michael Addition: : Another synthetic route involves the Michael addition of cyclohexanone to 3-hepten-2-one. This reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which adds to the α,β-unsaturated ketone to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(3-oxoheptyl)cyclohexan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : This compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents and organolithium compounds are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol; lithium aluminum hydride in ether.

    Substitution: Grignard reagents in dry ether; organolithium compounds in hexane.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexanones and alcohols.

Scientific Research Applications

2-(3-oxoheptyl)cyclohexan-1-one has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Material Science: It is explored for its potential use in the development of new materials, such as polymers and resins.

    Industrial Chemistry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-oxoheptyl)cyclohexan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

2-(3-oxoheptyl)cyclohexan-1-one can be compared with other cyclohexanone derivatives:

    Cyclohexanone: The parent compound, which lacks the 3-oxoheptyl group, is less complex and has different reactivity.

    2-(3-Oxopropyl)cyclohexan-1-one: A similar compound with a shorter alkyl chain, which affects its physical and chemical properties.

    2-(3-Oxohexyl)cyclohexan-1-one: Another similar compound with a different alkyl chain length, influencing its reactivity and applications.

The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct properties and reactivity compared to its analogs.

Properties

CAS No.

136764-03-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(3-oxoheptyl)cyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-2-3-7-12(14)10-9-11-6-4-5-8-13(11)15/h11H,2-10H2,1H3

InChI Key

QPMKYESVLYTDFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC1CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.